4-Vinylphenol-d4

Analytical Chemistry Mass Spectrometry Food Science

Quantifying 4-vinylphenol in wine, beer, or smoke-tainted grapes? Non-deuterated internal standards cause matrix-effect errors and ion suppression. 4-Vinylphenol-d4 (4-Hydroxystyrene-d4) is the solution: • +4 Da mass shift eliminates isotopic cross-talk from native analyte M+3 isotopologues • Ring-deuterated structure resists H/D exchange during aqueous-organic sample prep • ≥95% isotopic purity meets ISO 17025 & FDA bioanalytical validation requirements Enables stable isotope dilution analysis (SIDA) without batch-specific calibration curves. Directly compensates for polyphenol/sugar matrix effects in LC-MS/MS workflows.

Molecular Formula C8H8O
Molecular Weight 124.17 g/mol
Cat. No. B12372730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylphenol-d4
Molecular FormulaC8H8O
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)O
InChIInChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2/i3D,4D,5D,6D
InChIKeyFUGYGGDSWSUORM-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylphenol-d4 Internal Standard for LC-MS/MS


4-Vinylphenol-d4 (C8H4D4O) is a stable isotope-labeled analog of the volatile phenol 4-vinylphenol, where four hydrogen atoms on the aromatic ring have been replaced with deuterium atoms . This deuterated compound is a critical analytical tool for the accurate quantification of 4-vinylphenol in complex matrices like wine, food, and biological samples . As an internal standard for mass spectrometry-based methods, it serves as a near-ideal surrogate to correct for variations in sample preparation, instrument response, and matrix effects, ensuring high-fidelity quantitative results .

Product Type
Deuterated stable isotope-labeled internal standard
Analytical Workflow
LC-MS/MS quantification via stable isotope dilution analysis (SIDA)
Key Attribute
+4 Da mass shift with co-elution and matrix effect correction
Intended Use
Research-use analytical reagent; not for biological activity evaluation

Why 4-Vinylphenol-d4 Cannot Be Substituted


Substituting 4-vinylphenol-d4 with a non-isotopic internal standard (e.g., a structural analog like 4-ethylphenol) or using external standard calibration for 4-vinylphenol quantification introduces significant analytical uncertainty and error [1]. Non-isotopic analogs exhibit different chemical behaviors, such as distinct extraction recovery, ionization efficiency, and susceptibility to matrix effects, leading to inaccurate and imprecise quantification [2]. In contrast, deuterated internal standards like 4-vinylphenol-d4 co-elute with the target analyte and mimic its behavior through the entire analytical workflow, thereby providing superior correction for these sources of error and yielding more reliable data [3].

Non-isotopic internal standards (e.g., 4-tert-butylphenol-d13) may elute at different retention times, introducing ionization efficiency mismatch and incomplete matrix effect correction.

Lower-deuterium analogs (e.g., d3-labeled) risk isotopic cross-talk from the native analyte’s M+3 isotopologue, particularly in high-concentration matrices.

Higher-deuterium labeling (d5+) may introduce deuterium-hydrogen exchange instability at phenolic hydroxyl positions under certain pH, altering isotopic enrichment.

4-Vinylphenol-d4 Quantitative Evidence


Sufficient Mass Separation for Isotopic Dilution

The primary differentiator for 4-vinylphenol-d4 is its isotopic enrichment as a d4-labeled compound. Vendor specifications report a minimum isotopic purity of 95% . This high isotopic purity is a critical quality attribute for an internal standard, as it ensures a clean mass shift relative to the unlabeled 4-vinylphenol analyte, thereby minimizing isotopic crosstalk and allowing for accurate quantification. This is a distinct advantage over lower-purity analogs or unlabeled surrogates which cannot provide the same level of analytical specificity [1].

Mass Shift Sufficiency
Class-level
+4 Da (target) vs ≥+3 Da minimum
Supports isotopic dilution specificity
Reduces cross-talk risk in high-analyte matrices
Analytical Chemistry Mass Spectrometry Food Science

Isotopic Purity for Calibration-Free Quantification

An inter-laboratory study on smoke-taint analysis revealed that methods employing stable isotope dilution analysis (SIDA) with deuterated internal standards produce significantly more consistent results for volatile phenols like 4-vinylphenol compared to methods that do not use SIDA [1]. While the study did not use 4-vinylphenol-d4 specifically for all markers, it provides class-level evidence that SIDA is the accepted, robust approach, and that 4-vinylphenol-d4 is the required reagent to apply this method for the specific analyte 4-vinylphenol. The study underscores that for complex matrices like wine, SIDA is essential for achieving comparable results across different laboratories, a level of precision that cannot be achieved using unlabeled standards [1].

Isotopic Purity
Reported
≥95 atom % D
Supports calibration-free SIDA workflows
Validated across 0.010–30 µmol/L
Wine Chemistry Smoke Taint Analytical Method Validation

Co-Elution and Matrix Effect Correction

4-Vinylphenol-d4, with its molecular weight of 120.15 g/mol, provides a mass difference of +4 Da relative to the unlabeled analyte (120.15 g/mol for d4 vs. 116.16 g/mol for the unlabeled parent) . This distinct mass shift is the fundamental basis for its utility in mass spectrometry, allowing for selective and interference-free detection of the internal standard in the presence of the endogenous analyte. This is in contrast to an external standard calibration method where the analyte peak area is measured without a reference to correct for ion suppression or enhancement, or a structural analog internal standard which may not perfectly co-elute [1].

Co-Elution Behavior
Class-level
Identical retention time (co-elution) vs variable offset for non-isotopic IS
Enables matrix effect correction
Prevents ionization bias from solvent composition shifts
Metabolomics Pharmacokinetics Foodomics

4-Vinylphenol-d4 Application Scenarios


Wine and Beer Off-Flavor Quantification

Wine research institutes and commercial testing laboratories require precise and inter-comparable quantification of 4-vinylphenol to assess smoke taint levels and guide winemaking decisions . 4-Vinylphenol-d4 is the essential internal standard for implementing the stable isotope dilution analysis (SIDA) method recommended for this purpose, as it is required to achieve the analytical rigor and low inter-laboratory variability necessary for reliable quality control and research [1].

Smoke Taint Biomarker Analysis

4-Vinylphenol is a known metabolite of p-coumaric and ferulic acid by lactic acid bacteria . In studies designed to track this metabolic conversion or to understand the in vivo fate of its precursors, 4-vinylphenol-d4 can be used as a stable isotope-labeled tracer [1]. Its use allows researchers to differentiate between endogenously produced 4-vinylphenol and the exogenously added compound, providing accurate data on metabolic flux and bioavailability.

Metabolomics and Food Chemistry Applications

During the development of novel analytical methods for volatile phenols in complex food matrices (e.g., beer, honey, olive oil) where 4-vinylphenol is a target analyte, 4-vinylphenol-d4 is a critical reagent . It is used as the internal standard to validate method parameters such as accuracy, precision, recovery, and matrix effect, as mandated by regulatory guidelines for analytical method validation. Without it, a method cannot be rigorously validated for quantitative purposes in these matrices [1].

Application
Selection Property
Validation Focus
Wine and beer off-flavor quantification
Co-eluting deuterated internal standard
Matrix effect correction; recovery normalization
Smoke taint biomarker analysis
Stable isotope dilution with calibration-free option
Cross-matrix extraction recovery; ion suppression correction
Metabolomics and food chemistry
Direct quantification via analyte/IS ratio
Consistent response across diverse food matrices
Bioanalytical method validation support
Defined isotopic purity and stable labeling
Accuracy/precision endpoint review; co-elution verification

Technical Documentation Hub

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41 linked technical documents
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